molecular formula C5H14N2O B1205693 3-Hydroxycadaverine CAS No. 38595-00-5

3-Hydroxycadaverine

Cat. No. B1205693
CAS RN: 38595-00-5
M. Wt: 118.18 g/mol
InChI Key: DCPSTLZVUJTDTC-UHFFFAOYSA-N
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Description

3-Hydroxycadaverine is an amino alcohol.

Scientific Research Applications

1. Role in Desferrioxamine Biosynthesis

3-Hydroxycadaverine plays a crucial role in the biosynthesis of desferrioxamines, a group of compounds with significant medical relevance due to their iron-chelating properties. Research has demonstrated the enzyme DesC's ability to catalyze the N-acylation of N-hydroxycadaverine, leading to the production of various desferrioxamines in Streptomyces species. This process highlights the compound's importance in microbial secondary metabolite production and its potential pharmaceutical applications (Ronan et al., 2018).

2. Involvement in Natural Product Synthesis

The 3-hydroxypiperidine scaffold, closely related to 3-hydroxycadaverine, is a key element in the synthesis of various bioactive compounds and natural products. This aspect of 3-hydroxycadaverine's chemical structure has been the focus of numerous studies, reflecting its significance in the realm of organic synthesis and pharmacology (Wijdeven et al., 2010).

properties

CAS RN

38595-00-5

Product Name

3-Hydroxycadaverine

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

1,5-diaminopentan-3-ol

InChI

InChI=1S/C5H14N2O/c6-3-1-5(8)2-4-7/h5,8H,1-4,6-7H2

InChI Key

DCPSTLZVUJTDTC-UHFFFAOYSA-N

SMILES

C(CN)C(CCN)O

Canonical SMILES

C(CN)C(CCN)O

Other CAS RN

38595-00-5

synonyms

1,5-diamino-3-pentanol
3-hydroxycadaverine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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